molecular formula C9H12N2O2 B13629800 2-Amino-3-(2-methylpyridin-4-yl)propanoic acid

2-Amino-3-(2-methylpyridin-4-yl)propanoic acid

Cat. No.: B13629800
M. Wt: 180.20 g/mol
InChI Key: WMRZJBHFDXVYCU-UHFFFAOYSA-N
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Description

2-Amino-3-(2-methylpyridin-4-yl)propanoic acid is an organic compound with the molecular formula C9H12N2O2. It is a derivative of amino acids, specifically a modified form of phenylalanine where the phenyl group is replaced by a 2-methylpyridin-4-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-methylpyridin-4-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-methylpyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-Amino-3-(2-methylpyridin-4-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-methylpyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(2-methylpyridin-4-yl)propanoic acid is unique due to the presence of the 2-methylpyridin-4-yl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with other similar compounds .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-amino-3-(2-methylpyridin-4-yl)propanoic acid

InChI

InChI=1S/C9H12N2O2/c1-6-4-7(2-3-11-6)5-8(10)9(12)13/h2-4,8H,5,10H2,1H3,(H,12,13)

InChI Key

WMRZJBHFDXVYCU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)CC(C(=O)O)N

Origin of Product

United States

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